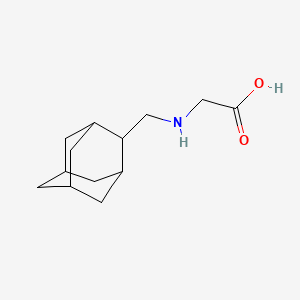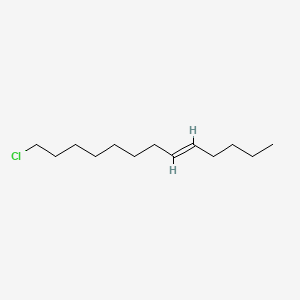
5-Tridecene, 13-chloro-, (5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tridecene, 13-chloro-, (5Z)- is an organic compound with the molecular formula C13H25Cl It is a chlorinated derivative of tridecene, characterized by the presence of a chlorine atom at the 13th carbon and a double bond in the Z-configuration at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tridecene, 13-chloro-, (5Z)- typically involves the chlorination of 5-Tridecene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 5-Tridecene, 13-chloro-, (5Z)- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts may also be used to enhance the selectivity and efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
5-Tridecene, 13-chloro-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can remove the chlorine atom, yielding the parent hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 13-chloro-5-tridecen-1-ol, 13-chloro-5-tridecenal, or 13-chloro-5-tridecenoic acid.
Reduction: The major product is 5-Tridecene.
Substitution: Products vary based on the nucleophile used, such as 13-hydroxy-5-tridecene or 13-amino-5-tridecene.
Aplicaciones Científicas De Investigación
5-Tridecene, 13-chloro-, (5Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research may explore its potential as a pharmacological agent or its effects on biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Tridecene, 13-chloro-, (5Z)- involves its interaction with molecular targets through its chlorinated and unsaturated structure. The chlorine atom can participate in electrophilic interactions, while the double bond can undergo addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Tridecene, (5Z)-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
13-Chlorotridecane: Saturated analog, lacks the double bond, resulting in different reactivity and applications.
5-Tridecene, 13-bromo-, (5Z)-: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
71487-17-7 |
|---|---|
Fórmula molecular |
C13H25Cl |
Peso molecular |
216.79 g/mol |
Nombre IUPAC |
(E)-13-chlorotridec-5-ene |
InChI |
InChI=1S/C13H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h5-6H,2-4,7-13H2,1H3/b6-5+ |
Clave InChI |
IKVOAYSYYWFSDI-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCCl |
SMILES canónico |
CCCCC=CCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


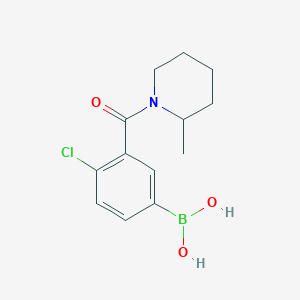

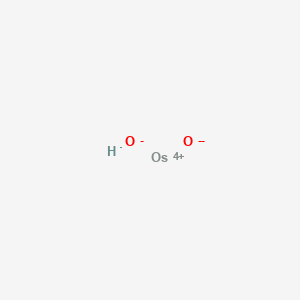
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
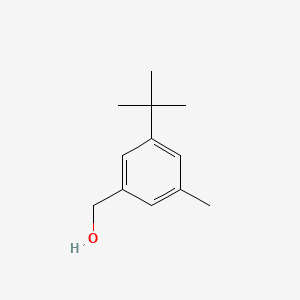
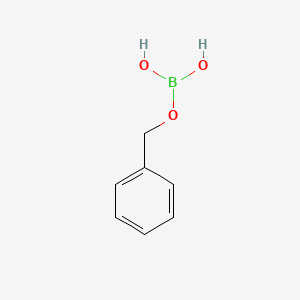

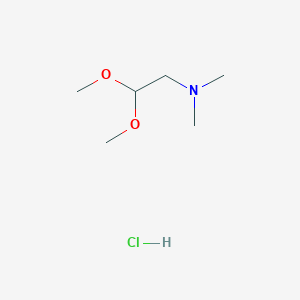

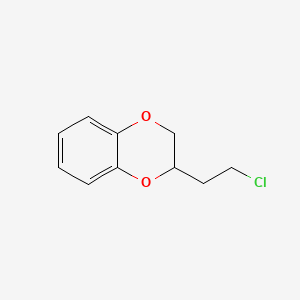
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)

